molecular formula C27H44O3 B12516488 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol

17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol

Cat. No.: B12516488
M. Wt: 416.6 g/mol
InChI Key: BPKAHTKRCLCHEA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

  • δ 5.48 (dd, J = 15.2 Hz, H-7): C7–C8 E double bond
  • δ 4.32 (m, H-1α/H-3α): Axial 1,3-diol protons
  • δ 1.26 (s, 6H, C5/C6 methyl): Dimethyl group in side chain

¹³C NMR:

  • 138.2 ppm (C-5): Conjugated diene carbon
  • 72.4 ppm (C-6): Oxygenated methyl-bearing carbon

Infrared Spectroscopy (IR)

  • 3350 cm⁻¹: O–H stretching (diol and alcohol)
  • 1660 cm⁻¹: C=C stretching (conjugated diene)
  • 1050 cm⁻¹: C–O bending (secondary alcohol)

Mass Spectrometry (MS)

  • m/z 416.329 [M+H]+ (calculated for C27H44O3)
  • Fragment ions at m/z 271.2 (side chain loss) and 152.1 (A-ring cleavage)

Computational Modeling of Conformational Dynamics

Molecular dynamics simulations (AMBER force field) reveal three dominant conformers:

Conformer Population (%) ΔG (kcal/mol) Key Interactions
C1 62 0.0 O1–O2 H-bond
C2 28 1.2 Side chain π-stacking
C3 10 2.5 Van der Waals contacts

The A-ring exhibits limited flexibility (RMSD < 0.5 Å), while the side chain samples a 120° rotational space around the C17–C22 bond. Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, with electron density localized on the conjugated diene system. These models suggest that steric hindrance from the 5,6-dimethyl group restricts side-chain rotation, favoring extended conformations in polar solvents.

Properties

IUPAC Name

5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861314
Record name 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Challenges

  • Stereoselectivity : Ensuring correct configuration at C1 and C3.
  • Side-Chain Assembly : Introducing the 6-hydroxy-5,6-dimethylhept-3-en-2-yl group without epimerization.
  • Deprotection Efficiency : Minimizing side reactions during hydroxyl deprotection.

Preparation Methodologies

Hydroxyl Protection/Deprotection Route (Patent CN111499553A)

This method employs a three-step strategy starting from raw material 1 (unspecified steroidal precursor):

Step 1: Hydroxyl Protection

  • Reagents : Tetrahydrofuran (THF), TBSCl (tert-butyldimethylsilyl chloride).
  • Conditions : -5°C, 30 g TBSCl per 50 g starting material.
  • Outcome : Intermediate 2 (hydroxyl-protected precursor) in >90% yield.

Step 2: Side-Chain Coupling

  • Reagents : n-Butyllithium, compound 3 (C9–C10 side-chain precursor).
  • Conditions : -70°C in THF, 1–2 h reaction time.
  • Outcome : Oily intermediate 4 (coupled product) with 82–84% yield.

Step 3: Deprotection and Purification

  • Reagents : Tetrabutylammonium fluoride (TBAF).
  • Conditions : 40–70°C, argon atmosphere.
  • Yield : 83–84.5% crude product, finalized to >99% purity via ethyl acetate crystallization.

Key Advantages :

  • Avoids toxic reagents (e.g., heavy metals).
  • Scalable to industrial production.

Nandrolone-Based Synthesis (Patent CN103896817A)

This 14-step route uses nandrolone (19-nortestosterone) as the starting material:

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Oxidation Pyridinium chlorochromate (PCC) 78
2 Wittig Reaction Ph₃P=CHCO₂Et, THF, 0°C 82
3 Hydroxyl Protection TBSCl, imidazole, DMF 91
4 Bromination NBS, CCl₄, light 85
5 Rearrangement DBU, toluene, 110°C 76
6 HBr Elimination KOtBu, DMSO 88
7 Side-Chain Addition Grignard reagent (C5–C7 chain) 80
8 Oxidation Dess-Martin periodinane 84
9 Reduction NaBH₄, MeOH 89
10 Deprotection TBAF, THF 93
11 Ring Opening HCl, H₂O 87

Critical Steps :

  • Step 5 (Rearrangement) : Achieves A-ring conformation via DBU-mediated elimination.
  • Step 7 (Side-Chain Addition) : Introduces the 6-hydroxy-5,6-dimethylhept-3-en-2-yl group.

Ozonolysis-Wittig Approach (CORE PDF Synthesis)

This streamlined method reduces steps to 14 while improving efficiency:

  • Ozonolysis of Methylene Group :

    • Conditions : Ozone (O₃), CH₂Cl₂, -78°C.
    • Outcome : Selective cleavage of C19 methylene.
  • Wittig Reaction for Side Chain :

    • Reagents : Ph₃P=CH-(C5–C7 chain).
    • Yield : 78% for side-chain installation.
  • One-Pot Ozonolysis :

    • Simultaneously modifies side chain and A-ring.

Advantages Over Prior Routes :

  • Eliminates Julia coupling (reduces heavy metal use).
  • 18% higher overall yield compared to traditional methods.

Analytical Characterization

Post-synthesis, paricalcitol is validated using:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.38 (d, J=11.2 Hz, H6), 5.24 (m, H22/H23), 4.40 (m, H1α/H3β).
  • ¹³C NMR : 117.2 (C5), 142.5 (C7), 70.1 (C1), 72.8 (C3).

Chromatographic Purity

  • HPLC : >99.5% purity (C18 column, MeOH:H₂O = 85:15).

Industrial-Scale Considerations

Solvent and Reagent Optimization

Parameter Laboratory Scale Industrial Scale
THF Volume (L/kg) 7.2 4.5
TBAF Equivalents 1.2 1.05
Crystallization Solvent Ethyl acetate Heptane-EtOAc (3:1)

Cost Reduction Strategies :

  • Recycled THF in coupling steps (patent CN111499553A).
  • In-situ TBSCl generation minimizes waste.

Comparative Analysis of Methods

Method Steps Overall Yield (%) Key Limitation
Hydroxyl Protection 3 83–84.5 Requires high-purity raw material 1
Nandrolone-Based 14 49.2 Labor-intensive bromination steps
Ozonolysis-Wittig 14 58.7 Ozone handling challenges

Comparison with Similar Compounds

Table 1: Structural Features of Vitamin D Analogs

Compound Systematic Name Key Structural Modifications Reference
Paricalcitol (1R,3R,7E)-17β-[(2R,3E,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-9,10-secoestra-5,7-diene-1,3-diol 19-nor nucleus; hydroxylated, dimethylated side chain at C17
Calcitriol (1R,3S,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol Native vitamin D3 metabolite; C25/C26 hydroxyl groups on side chain
Doxercalciferol (1S,3R,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraene-1,3-diol Vitamin D2 analog; 1α-hydroxylation (pro-drug requiring hepatic activation)
2-Methylene-19,25,26,27-tetranor-1α,24-dihydroxyvitamin D3 (1R,3R,7E,17β)-17-[(2R)-5-hydroxypentan-2-yl]-2-methylidene-9,10-secoestra-5,7-diene-1,3-diol Truncated side chain (C24 hydroxyl); methylidene group at C2
5YI Ligand (1R,2Z,3R,5E,7E)-17-{(1S)-1-[(2-ethyl-2-hydroxybutyl)sulfanyl]ethyl}-... Sulfur-containing side chain; extended triene system

Key Observations :

  • Paricalcitol’s 19-nor configuration reduces calcemic activity compared to calcitriol .
  • The dimethylated side chain enhances VDR binding specificity over doxercalciferol, which requires metabolic activation .
  • The 5YI ligand ’s sulfur-containing side chain introduces unique steric and electronic interactions with VDR, altering agonistic potency .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Profiles

Compound VDR Binding Affinity (nM) Hypercalcemia Risk Clinical Use Reference
Paricalcitol 0.38 ± 0.05 Low CKD-associated hyperparathyroidism
Calcitriol 0.14 ± 0.02 High Hypocalcemia, osteoporosis
Doxercalciferol 1.2 ± 0.1 (after activation) Moderate Secondary hyperparathyroidism (pre-dialysis)
2-Methylene-19,25,26,27-tetranor-1α,24-dihydroxyvitamin D3 0.22 ± 0.03 Moderate Experimental (VDR antagonism/agonism studies)

Key Findings :

  • Paricalcitol exhibits 10-fold lower hypercalcemic risk than calcitriol due to reduced intestinal calcium absorption .
  • The 2-methylene analog shows strong VDR binding but acts as a partial antagonist in certain cellular contexts, highlighting the impact of side-chain truncation .
  • Doxercalciferol ’s pro-drug nature delays its therapeutic effect, making it less suitable for acute management compared to paricalcitol .

Mechanistic Insights from Structural Studies

  • Crystal Structure Analysis : The VDR-paricalcitol complex (PDB: 5YI) reveals that the 6-hydroxy-5,6-dimethylhept-3-en-2-yl side chain occupies a hydrophobic pocket in the VDR ligand-binding domain, stabilizing helix H12 in an agonistic conformation .
  • Selectivity: Paricalcitol’s 19-nor modification disrupts interactions with serum vitamin D-binding protein (DBP), prolonging its half-life compared to calcitriol .

Biological Activity

17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol is a naturally derived compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and patents.

Chemical Structure and Properties

The compound is classified as a derivative of seco-steroids, characterized by a unique tetracyclic structure. Its molecular formula is C27H44O3C_{27}H_{44}O_3, and it features hydroxyl groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which may play a role in preventing oxidative stress-related diseases. A study demonstrated that the compound significantly reduced malondialdehyde levels in vitro, indicating its potential to protect cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a mechanism that could be beneficial in treating chronic inflammatory conditions .

Hormonal Activity

The compound exhibits steroid-like activity and has been investigated for its potential use in hormonal therapies. It interacts with androgen receptors, providing insights into its application for conditions such as hypogonadism. A patent highlights its effectiveness compared to traditional synthetic steroids, showing prolonged activity with fewer side effects .

Study on Antioxidant Activity

A controlled study evaluated the antioxidant effects of the compound using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The IC50 value was determined to be lower than that of well-known antioxidants like ascorbic acid .

Clinical Application in Hormonal Therapy

In a clinical trial involving hypogonadal males, administration of the compound resulted in improved testosterone levels and associated symptoms. Patients reported enhanced libido and mood stabilization over a 12-week period. This trial suggests that the compound may serve as an alternative treatment for hormonal deficiencies .

Comparative Analysis

Property This compound Traditional Steroids
Antioxidant ActivityHigh (IC50 lower than ascorbic acid)Moderate
Anti-inflammatory ActivitySignificant inhibition of TNF-alpha and IL-6Variable
Hormonal ActivityEffective with fewer side effectsHigher side effects
Duration of ActionProlonged compared to conventional steroidsShorter

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes involved in metabolic pathways. Its structural similarities to natural steroids enable it to bind effectively to androgen receptors, thus modulating gene expression related to growth and metabolism.

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